5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose 5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose
Brand Name: Vulcanchem
CAS No.: 62211-93-2
VCID: VC0132969
InChI: InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1
SMILES: CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₁₁H₁₆O₇
Molecular Weight: 260.24 g/mol

5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose

CAS No.: 62211-93-2

Reference Standards

VCID: VC0132969

Molecular Formula: C₁₁H₁₆O₇

Molecular Weight: 260.24 g/mol

5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose - 62211-93-2

CAS No. 62211-93-2
Product Name 5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose
Molecular Formula C₁₁H₁₆O₇
Molecular Weight 260.24 g/mol
IUPAC Name [(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
Standard InChI InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1
Standard InChIKey NXEJETQVUQAKTO-PRTGYXNQSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Appearance Powder
Synonyms 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose; 5-Deoxy-β-D-ribofuranose Triacetate;
PubChem Compound 11821332
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator